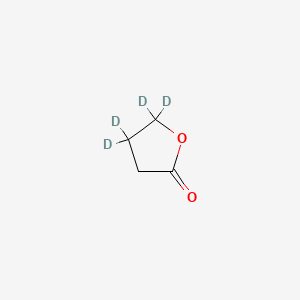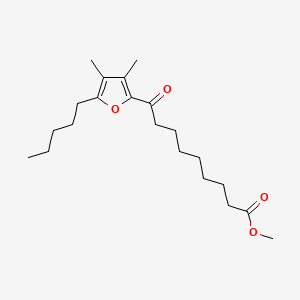
O-Methyl Meloxicam-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl Meloxicam-d3, also known as 4-(Methoxy-d3)-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide, is a biochemical used for proteomics research . It is the labelled analogue of O-Methyl Meloxicam, which is an impurity of Meloxicam .
Synthesis Analysis
An innovative and efficient method to synthesize meloxicam, which could be related to O-Methyl Meloxicam-d3, was described in a one-step procedure using mainly impregnated montmorillonite K10 (MK10) with ZnCl2 as a heterogeneous catalyst . Another study reported the synthesis of meloxicam drug (methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazol-2-amine-3-carboxylate 1,1-dioxide) using the same catalyst .
Molecular Structure Analysis
The molecular formula of O-Methyl Meloxicam-d3 is C15H12D3N3O4S2, and its molecular weight is 368.45 . A study on the crystal structure of a meloxicam co-crystal with benzoic acid might provide insights into the molecular structure of O-Methyl Meloxicam-d3 .
Chemical Reactions Analysis
Meloxicam, the parent compound of O-Methyl Meloxicam-d3, has been studied for its biotransformation by Cunninghamella blakesleeana, resulting in metabolites like 5-hydroxymethyl meloxicam and 5-carboxy meloxicam . The solubility of meloxicam in methanol and water mixtures has also been investigated .
Physical And Chemical Properties Analysis
The molecular formula of O-Methyl Meloxicam-d3 is C15H12D3N3O4S2, and its molecular weight is 368.45 . More detailed physical and chemical properties might be similar to those of meloxicam, which has been studied for its interaction with phospholipid bilayers .
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
1794737-37-3 |
|---|---|
Nombre del producto |
O-Methyl Meloxicam-d3 |
Fórmula molecular |
C15H15N3O4S2 |
Peso molecular |
368.44 |
Nombre IUPAC |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-4-(trideuteriomethoxy)-1$l^{6} |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19)/i3D3 |
Clave InChI |
RTUDJLQLPHEBEE-HPRDVNIFSA-N |
SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |
Sinónimos |
4-(Methoxy-d3)-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



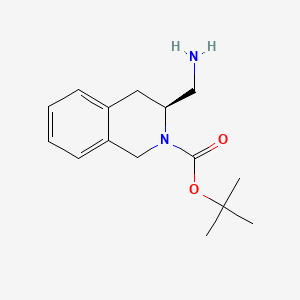

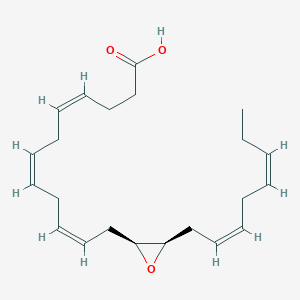
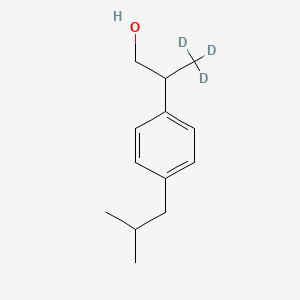
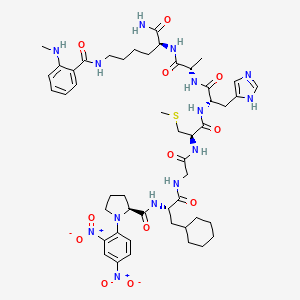
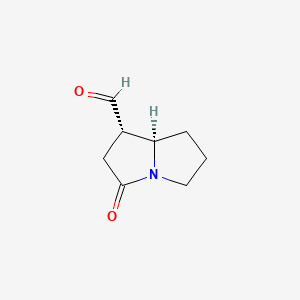
![2H-[1,3]Thiazolo[4,5-d][1,3]diazepine](/img/structure/B586767.png)
